![molecular formula C25H24N2O3S B2811399 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207000-89-2](/img/structure/B2811399.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyrrole ring (a five-membered ring containing four carbon atoms and a nitrogen atom). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the amide group suggests that this compound might form hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide are often synthesized for their unique properties and potential applications. For instance, studies on similar thiophene derivatives have focused on their synthesis, characterization, and evaluation for various applications, including their antimicrobial properties (Spoorthy et al., 2021; Talupur et al., 2021). These studies involve detailed synthetic routes, characterization through techniques like NMR, IR, and Mass spectrometry, and potential biological activities, offering a framework for exploring the applications of this compound in similar contexts.
Material Science Applications
The structural motifs found in compounds like this compound are also of interest in material science. For example, conjugated polymers incorporating thiophene units have been investigated for their electrochromic properties (Türkarslan et al., 2007). Such materials are valuable in the development of smart windows, displays, and sensors, highlighting potential applications for thiophene derivatives in electronic and optoelectronic devices.
Antimicrobial and Pharmacological Research
While the request specifically excluded drug use and dosage information, it's notable that structurally related compounds have been explored for their biological activities. For instance, the antimicrobial properties of thiophene derivatives have been a subject of research, indicating potential pharmacological applications (Sowmya et al., 2018). Such studies suggest that exploring the biological activity of this compound could be fruitful, especially in discovering new antimicrobial agents or understanding molecular interactions in biological systems.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-29-21-11-10-18(16-22(21)30-2)12-13-26-25(28)24-23(27-14-6-7-15-27)20(17-31-24)19-8-4-3-5-9-19/h3-11,14-17H,12-13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUNVIYBCYKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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